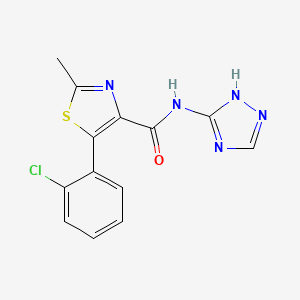![molecular formula C18H24N2O4 B11018860 6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B11018860.png)
6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with a methoxy group and a propanoyl group, which is further linked to a hexanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Methoxylation: The indole ring is then methoxylated using methanol and a suitable catalyst to introduce the methoxy group at the 5-position.
Propanoylation: The methoxyindole is reacted with propanoyl chloride in the presence of a base to form the propanoyl derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Oxidation: Formation of 5-hydroxyindole derivatives.
Reduction: Formation of 3-(5-methoxy-1H-indol-1-yl)propan-1-ol derivatives.
Substitution: Formation of 5-nitroindole or 5-bromoindole derivatives.
Scientific Research Applications
6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various receptors, modulating their activity and leading to downstream effects . The methoxy and propanoyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is unique due to its specific substitution pattern and the presence of both a propanoyl and hexanoic acid moiety. This combination of functional groups can result in distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C18H24N2O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-[3-(5-methoxyindol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C18H24N2O4/c1-24-15-6-7-16-14(13-15)8-11-20(16)12-9-17(21)19-10-4-2-3-5-18(22)23/h6-8,11,13H,2-5,9-10,12H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
WCUGIZICJCSLQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B11018778.png)
![N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11018788.png)
![8-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11018791.png)
![N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018793.png)
![2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11018795.png)
![2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11018800.png)


![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide](/img/structure/B11018819.png)
![N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B11018827.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11018851.png)
![4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B11018856.png)
![ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11018861.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide](/img/structure/B11018863.png)
